Hipdm

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

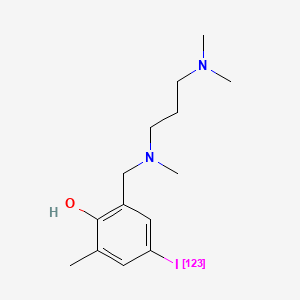

Hipdm, also known as this compound, is a useful research compound. Its molecular formula is C14H23IN2O and its molecular weight is 358.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to HIPDM

The compound N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine , commonly referred to as this compound, has garnered significant attention in the field of nuclear medicine, particularly for its applications in brain perfusion imaging. This article delves into the scientific research applications of this compound, highlighting its use in clinical diagnostics and research studies.

Brain Perfusion Imaging

This compound is primarily utilized as a radiopharmaceutical agent in brain perfusion imaging through Single Photon Emission Computed Tomography (SPECT).

- Mechanism : this compound's structure allows it to cross the blood-brain barrier effectively, making it suitable for assessing local cerebral blood flow (CBF) and neuronal function. Its uptake in brain tissue reflects cerebral perfusion levels, which can indicate various neurological conditions.

- Clinical Studies : Research has demonstrated that this compound can provide valuable insights into cerebral perfusion in patients with conditions such as Creutzfeldt-Jakob disease and Alzheimer's disease. For instance, studies have shown decreased perfusion in specific brain regions associated with these diseases, assisting in diagnosis and management strategies .

Comparative Studies with Other Agents

This compound has been compared to other imaging agents like N-isopropyl-p-iodoamphetamine (IMP) to evaluate its efficacy and reliability.

- Findings : Studies indicate that while both agents exhibit high brain localization, this compound may offer advantages in certain clinical scenarios due to its rapid uptake and clearance characteristics .

Research on Cerebral Ischemia

Research involving this compound has also focused on understanding cerebral ischemia.

- Case Studies : In patients undergoing treatment for cerebral ischemia, follow-up SPECT studies using this compound have shown changes in regional cerebral blood flow that correlate with clinical outcomes. For example, a study noted the disappearance of crossed cerebellar diaschisis in patients post-surgery, which was detected using this compound imaging .

Neurochemical and Neurophysiological Insights

This compound's application extends beyond mere imaging; it also contributes to understanding neurochemical processes.

- Neurophysiological Changes : The imaging results from this compound have been linked to underlying neurophysiological changes in conditions like Alzheimer's disease, where metabolic alterations precede structural changes detectable by conventional imaging techniques .

Potential for Other Applications

While the primary focus has been on brain imaging, ongoing research is exploring additional applications of this compound.

- Radiation Therapy Planning : Recent studies suggest that compounds like this compound could play a role in optimizing radiation therapy planning by providing detailed information on tissue perfusion and metabolic activity .

Table 1: Comparison of Imaging Agents

| Agent | Mechanism | Clinical Use | Advantages | Limitations |

|---|---|---|---|---|

| This compound | SPECT | Brain perfusion imaging | High brain localization; rapid uptake | Limited availability; requires specialized equipment |

| IMP | SPECT | Brain perfusion imaging | Established use; good localization | Slower clearance compared to this compound |

Table 2: Case Studies Using this compound

| Study | Condition | Findings |

|---|---|---|

| Shih et al. (1998) | Creutzfeldt-Jakob Disease | Decreased perfusion in left frontal cortex detected by this compound |

| Shih et al. (1996) | Alzheimer's Disease | Specific areas of absent perfusion identified by this compound despite normal CT results |

特性

CAS番号 |

84718-97-8 |

|---|---|

分子式 |

C14H23IN2O |

分子量 |

358.25 g/mol |

IUPAC名 |

2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-(123I)iodanyl-6-methylphenol |

InChI |

InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3/i15-4 |

InChIキー |

GFSRNGJEVLAEDY-RGEMYEQESA-N |

SMILES |

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |

異性体SMILES |

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)[123I] |

正規SMILES |

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |

同義語 |

(I-123)-HIPDM HIPDM N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。